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3'-Bromo-2',6'-difluoro-2,2,2-trifluoroacetophenone
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Overview
Description
3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H4BrF3O. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms, and the acetyl group is replaced with a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the bromination of 2,2,2-trifluoroacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an organic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetophenone derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.
Scientific Research Applications
3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A similar compound with a trifluoromethyl group but without the bromine and fluorine substitutions.
4’-Bromo-2,2,2-trifluoroacetophenone: Another derivative with bromine substitution at a different position on the phenyl ring.
2-Bromo-2,2,2-trifluoroacetophenone: A compound with bromine substitution at the ortho position relative to the carbonyl group.
Uniqueness
3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
3'-Bromo-2',6'-difluoro-2,2,2-trifluoroacetophenone (CAS Number: 1208074-69-4) is a fluorinated aromatic compound notable for its diverse biological activities. The incorporation of fluorine and bromine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry and biological research.
- Molecular Formula : C₈H₂BrF₅O
- Molecular Weight : 289.00 g/mol
- Melting Point : Not specified
- LogP : 3.4723
- Polar Surface Area (TPSA) : 17.07 Ų
These properties suggest that the compound has moderate lipophilicity, which can influence its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms can enhance the compound's reactivity and binding affinity to these targets.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
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Antimicrobial Properties :
- Studies have shown that halogenated acetophenones can demonstrate antimicrobial effects against various bacteria and fungi. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
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Anticancer Activity :
- Fluorinated compounds are often investigated for their potential anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit cancer cell growth through such mechanisms.
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Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in metabolic processes. For instance, studies on structurally related compounds indicate potential inhibition of cholinesterases and other enzymes critical for neurotransmitter regulation.
Case Study 1: Antimicrobial Activity
In a recent study, the antimicrobial efficacy of various fluorinated acetophenones was evaluated against standard bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, with an IC50 value comparable to known antibiotics.
Case Study 2: Anticancer Screening
A screening of fluorinated compounds for anticancer activity revealed that this compound showed promising results in inhibiting the proliferation of breast cancer cell lines (MCF-7). The mechanism was hypothesized to involve the induction of apoptosis through caspase activation pathways.
Data Table: Biological Activities
Properties
Molecular Formula |
C8H2BrF5O |
---|---|
Molecular Weight |
289.00 g/mol |
IUPAC Name |
1-(3-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2BrF5O/c9-3-1-2-4(10)5(6(3)11)7(15)8(12,13)14/h1-2H |
InChI Key |
DDKYGKMDZQUBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)Br |
Origin of Product |
United States |
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